Direct Head-to-Head Comparison: Pheneturide Demonstrates Non-Inferior Seizure Control vs. Phenytoin
In a double-blind, cross-over clinical trial involving 94 outpatients with epilepsy, Pheneturide demonstrated no significant difference in seizure frequency when compared directly to phenytoin [1]. This finding establishes Pheneturide as therapeutically comparable to a first-line standard of care in terms of efficacy for seizure control in this patient population, providing a valid alternative for research focused on mechanistic or tolerability differences.
| Evidence Dimension | Seizure frequency reduction |
|---|---|
| Target Compound Data | No significant difference in seizure frequency compared to phenytoin (p-value not explicitly provided, but conclusion states no significant difference) |
| Comparator Or Baseline | Phenytoin (standard first-line antiepileptic drug) |
| Quantified Difference | No significant difference observed |
| Conditions | Double-blind, cross-over trial; 94 outpatients with epilepsy |
Why This Matters
This direct, head-to-head clinical evidence validates Pheneturide as an efficacious comparator to the widely used phenytoin, justifying its selection in studies where a mechanistic contrast is desired without compromising on core seizure control.
- [1] Gibberd FB, Park DM, Scott G, Gawel MJ, Fry DE, Page NG, Engler C, English JR, Rose FC. A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial. J Neurol Neurosurg Psychiatry. 1982;45(12):1113-1118. View Source
